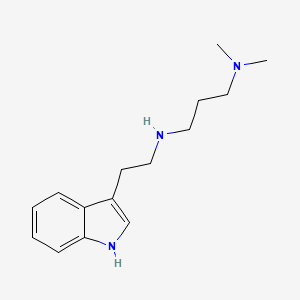
N1-(2-(1H-Indol-3-yl)ethyl)-N3,N3-dimethylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PDAT is a noncompetitive inhibitor of Indolethylamine N-Methyltransferase (INMT).
Aplicaciones Científicas De Investigación
Nuclear Magnetic Resonance Studies
N1-(2-(1H-Indol-3-yl)ethyl)-N3,N3-dimethylpropane-1,3-diamine and its derivatives have been explored in nuclear magnetic resonance (NMR) studies. For instance, the NMR spectra of related alkylene-substituted diethylamines have been examined, revealing distinct peaks for methylene groups adjacent to nitrogen atoms, which could be relevant for the structural analysis of similar compounds (Freifelder, Mattoon, & Kriese, 1967).
Schiff Base Complexes
Schiff base complexes incorporating variants of this compound have been synthesized and analyzed for their structure and magnetic properties. Such studies include the synthesis of nickel(II) thiocyanate complexes with tridentate N3 donor Schiff bases, providing insights into molecular geometry and intermolecular interactions (Bhowmik et al., 2010).
Malaria Treatment Research
Derivatives of this compound have been investigated in the context of malaria treatment. Novel inhibitors of Plasmodium falciparum based on 2,5-disubstituted furans have been developed, exploring various substitution patterns and modifications to enhance potency and metabolic stability (Krake et al., 2017).
Luminescent Material Applications
Research into the optical properties of carbazole Schiff base derivatives related to this compound has suggested their potential as luminescent materials for various applications (Zhou Hong-ping, 2010).
Corrosion Inhibition
Studies on cadmium(II) Schiff base complexes, including derivatives of this compound, have shown promising results in corrosion inhibition, indicating potential applications in materials science and corrosion engineering (Das et al., 2017).
Propiedades
Número CAS |
1226213-83-7 |
|---|---|
Nombre del producto |
N1-(2-(1H-Indol-3-yl)ethyl)-N3,N3-dimethylpropane-1,3-diamine |
Fórmula molecular |
C15H23N3 |
Peso molecular |
245.37 |
Nombre IUPAC |
N-(2-(1H-Indol-3-yl)ethyl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C15H23N3/c1-18(2)11-5-9-16-10-8-13-12-17-15-7-4-3-6-14(13)15/h3-4,6-7,12,16-17H,5,8-11H2,1-2H3 |
Clave InChI |
WXDCWQNNGHIWNR-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNCCC1=CNC2=C1C=CC=C2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PDAT; Propyl Dimethyl Amino Tryptamine; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




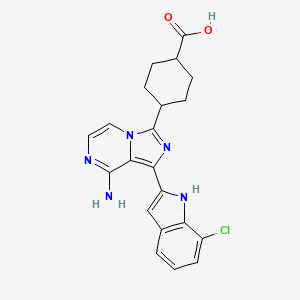
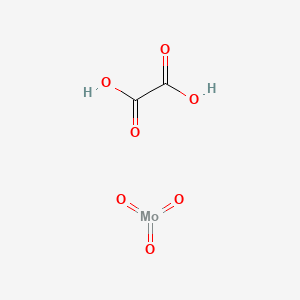
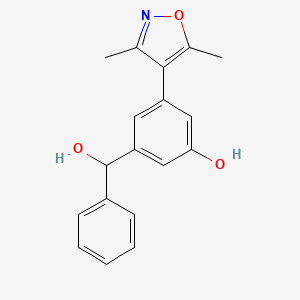
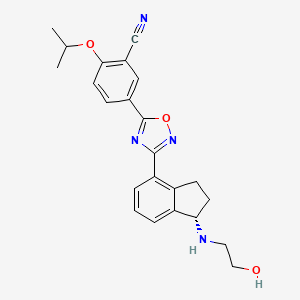
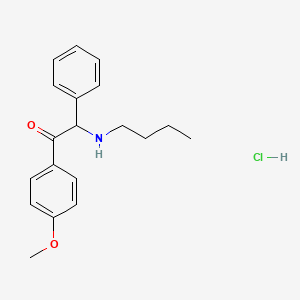
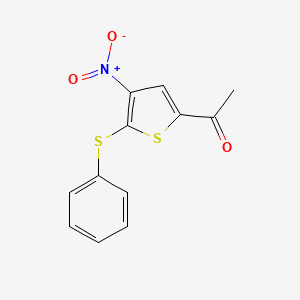
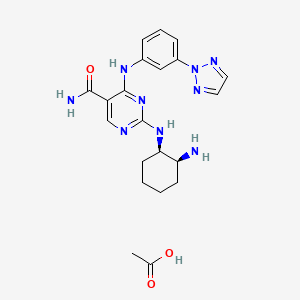
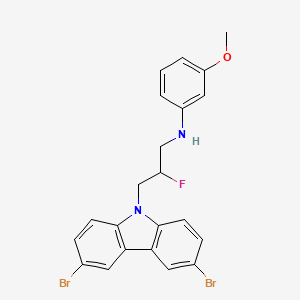
![3-Ethyl-16,26-dihydroxy-15-[3-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-5-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6,12,20-trimethyl-21,24-dioxo-22,25-dioxapentacyclo[21.2.1.01,6.011,20.014,19]hexacosa-4,12,23(26)-triene-4-carboxylic acid](/img/structure/B609816.png)